molecular formula C10H12N2O4 B7978722 N-ethyl-3-methoxy-4-nitrobenzamide

N-ethyl-3-methoxy-4-nitrobenzamide

Cat. No.: B7978722
M. Wt: 224.21 g/mol
InChI Key: VWCZGYXQYMGQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-methoxy-4-nitrobenzamide is a benzamide derivative characterized by an ethyl group on the amide nitrogen, a methoxy substituent at the 3-position, and a nitro group at the 4-position of the aromatic ring. Its synthesis likely involves the reaction of 3-methoxy-4-nitrobenzoyl chloride with ethylamine, a method analogous to other benzamide syntheses (e.g., 4-nitrobenzoyl chloride reacting with amines, as seen in ). The compound’s structure imparts unique electronic and steric properties, making it relevant for applications in organic synthesis and materials science. Characterization techniques such as $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry (MS) are critical for confirming its identity and purity, as demonstrated for similar compounds in the evidence .

Properties

IUPAC Name

N-ethyl-3-methoxy-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-11-10(13)7-4-5-8(12(14)15)9(6-7)16-2/h4-6H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCZGYXQYMGQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-methoxy-4-nitrobenzamide typically involves the nitration of 3-methoxybenzamide followed by the introduction of an ethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: N-ethyl-3-methoxy-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-methoxy-4-nitrobenzoic acid and ethylamine.

Scientific Research Applications

N-ethyl-3-methoxy-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-3-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide and methoxy groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituents on the Amide Nitrogen

The nature of the substituent on the amide nitrogen significantly influences solubility, steric hindrance, and reactivity:

  • N-ethyl group : In the target compound, the ethyl group provides moderate lipophilicity compared to bulkier analogs like N-(2,2-diphenylethyl)-4-nitrobenzamide (), which has enhanced steric bulk due to two phenyl groups.
  • N,N-dimethyl and N,N-diethyl groups : N,N-dimethyl-4-nitrobenzamide () and N,N-diethyl-4-nitrobenzamide () exhibit higher solubility in polar solvents due to their symmetric alkyl groups, whereas the asymmetric ethyl group in the target compound may affect crystallization behavior.
  • Hydroxyalkyl groups: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains a hydroxyl group that enables hydrogen bonding, contrasting with the non-polar ethyl group in the target compound.
Table 1: Comparison of Amide Nitrogen Substituents
Compound Nitrogen Substituent Key Properties Reference
N-ethyl-3-methoxy-4-nitrobenzamide Ethyl Moderate lipophilicity -
N-(2,2-diphenylethyl)-4-nitrobenzamide 2,2-diphenylethyl High steric bulk
N,N-dimethyl-4-nitrobenzamide Dimethyl High polarity
N,N-diethyl-4-nitrobenzamide Diethyl Enhanced lipophilicity

Aromatic Ring Substituents

The electronic effects of substituents on the benzene ring dictate reactivity and spectroscopic profiles:

  • Nitro group at 4-position : Present in the target compound and analogs like N-(3-chlorophenethyl)-4-nitrobenzamide () and 4-nitro-N-(3-nitrophenyl)benzamide (). The nitro group is strongly electron-withdrawing, directing electrophilic substitution to specific positions and stabilizing negative charges.
  • Methoxy group at 3-position : The methoxy group in the target compound is electron-donating, creating a push-pull electronic effect with the nitro group. This contrasts with 3-hydroxy-4-methoxy-N,N-dimethylbenzamide (), where a hydroxyl group at the 3-position offers stronger hydrogen-bonding capacity.
  • Chloro and methyl substituents : N-(3-chlorophenethyl)-4-nitrobenzamide () and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlight how halogen and methyl groups alter lipophilicity and steric profiles.
Table 2: Electronic Effects of Aromatic Substituents
Compound Substituents Electronic Effects Reference
This compound 3-OCH₃, 4-NO₂ Push-pull conjugation -
N-(3-chlorophenethyl)-4-nitrobenzamide 4-NO₂, 3-Cl (on phenethyl) Increased electron withdrawal
4-nitro-N-(3-nitrophenyl)benzamide 4-NO₂, 3-NO₂ (on aniline) Strong electron withdrawal
3-hydroxy-4-methoxy-N,N-dimethylbenzamide 3-OH, 4-OCH₃ Hydrogen bonding capability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.